![molecular formula C7H5FN2 B1589242 5-氟代咪唑并[1,2-a]吡啶 CAS No. 198896-12-7](/img/structure/B1589242.png)

5-氟代咪唑并[1,2-a]吡啶

概述

描述

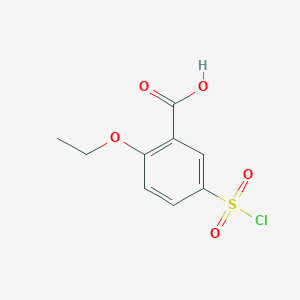

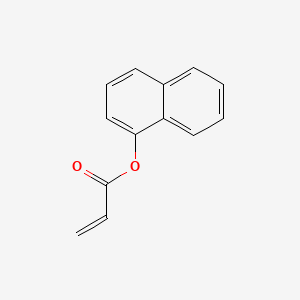

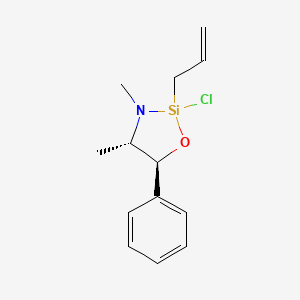

5-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 172.59 . It is a brown solid and is stored at temperatures between 0-5 degrees .

Synthesis Analysis

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .Molecular Structure Analysis

The geometry, frequency, and intensity of the vibrational bands of imidazo[1,2-a]pyridine were obtained by density functional theory (DFT) calculations with BLYP, B3LYP, and B3PW91 functionals and 6-31G (d) basis set . The optimized geometric bond lengths and bond angles are in good agreement with the available X-ray data .Chemical Reactions Analysis

The direct functionalization of 5-Fluoroimidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .It has a molecular weight of 172.59 and is stored at temperatures between 0-5 degrees .

科学研究应用

锥虫病治疗

5-氟代咪唑并[1,2-a]吡啶衍生物已被证明具有作为生物利用度抑制剂的潜力,该抑制剂靶向布鲁氏锥虫的蛋氨酰-tRNA 合成酶,布鲁氏锥虫是非洲人类锥虫病(HAT)的病原体。 将此片段整合到抑制剂中可以导致中枢神经系统生物利用度,这对于治疗寄生虫入侵中枢神经系统的晚期疾病至关重要 .

四环衍生物的合成

该化合物已被用于高效的一锅合成功能化咪唑并[1,2-a]吡啶和新型四环衍生物的意外合成。 这些衍生物通过在碱性条件下的亲核芳香取代反应合成,展示了 5-氟代咪唑并[1,2-a]吡啶在合成化学中的多功能性 .

光电器件

在材料科学领域,咪唑并[1,2-a]吡啶衍生物,包括具有 5-氟基团的衍生物,因其电子特性而具有价值。 它们被用于光电器件的开发,因为它们具有发光特性,这对于发光二极管 (LED) 和其他显示技术等应用至关重要 .

化学传感器

这些化合物也可用作化学传感器。 5-氟代咪唑并[1,2-a]吡啶的电子特性使其适合检测各种化学物质,这对于环境监测、诊断和工业过程控制至关重要 .

抗癌研究

5-氟代咪唑并[1,2-a]吡啶的独特电子结构使其成为抗癌药物开发的候选者。 其衍生物正在被研究其抑制癌细胞生长和增殖的潜力 .

生物成像和荧光探针

由于其发光特性,这些衍生物用作生物成像中的荧光探针。 它们有助于在分子水平上可视化生物过程,这对于医疗诊断和细胞生物学研究至关重要 .

药物应用

5-氟代咪唑并[1,2-a]吡啶的结构基序存在于各种治疗剂中。 其衍生物正在探索其在镇静剂、抗病毒剂、免疫调节剂和抗结核剂中的潜在用途,突出了该化合物在药物研究中的重要性 .

智能材料开发

最后,5-氟代咪唑并[1,2-a]吡啶衍生物的电子和发光特性有助于智能材料的开发。 这些材料可以对环境刺激做出反应,并用于智能窗户和传感器等先进技术 .

未来方向

The development of safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives continues to generate much research interest in synthetic chemistry . The utility of the multi-component Groebke–Blackburn–Bienaymé reaction for preparation of imidazo[1,2-a]pyridines is well documented in synthetic chemistry literature .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 5-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

The mode of action of 5-Fluoroimidazo[1,2-a]pyridine involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The compound is known to undergo intramolecular nucleophilic aromatic substitution under basic conditions . This reaction leads to the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives .

Pharmacokinetics

It is known that the addition of more fluorine atoms to the benzimidazole ring of similar compounds can lead to improved oral pharmacokinetics and good brain penetration .

Result of Action

The result of the action of 5-Fluoroimidazo[1,2-a]pyridine is the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives . These derivatives are formed by intramolecular nucleophilic aromatic substitution of 5-Fluoroimidazo[1,2-a]pyridine under basic conditions .

Action Environment

The action environment can influence the efficacy and stability of 5-Fluoroimidazo[1,2-a]pyridine. For instance, the use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the tetracycles by reducing the competing intermolecular reaction .

生化分析

Biochemical Properties

5-Fluoroimidazo[1,2-a]pyridine has been found to interact with methionyl-tRNA synthetase of Trypanosoma brucei . The nature of these interactions is such that the incorporation of 5-Fluoroimidazo[1,2-a]pyridine into inhibitors leads to maintained or even improved efficacy .

Cellular Effects

The effects of 5-Fluoroimidazo[1,2-a]pyridine on cells are significant. It has been found to have a beneficial impact on the central nervous system’s bioavailability . This compound influences cell function by interacting with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .

Molecular Mechanism

The molecular mechanism of 5-Fluoroimidazo[1,2-a]pyridine involves binding interactions with biomolecules such as methionyl-tRNA synthetase . This interaction leads to the inhibition of the enzyme, thereby affecting protein synthesis .

Temporal Effects in Laboratory Settings

It has been observed that the compound maintains its efficacy over time .

Dosage Effects in Animal Models

It has been found to have good brain penetration and slightly improved oral pharmacokinetics compared to other compounds .

Metabolic Pathways

It is known to interact with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .

Transport and Distribution

It has been found to have good brain penetration .

Subcellular Localization

Given its interaction with methionyl-tRNA synthetase, it is likely to be found in the cytoplasm where protein synthesis occurs .

The information provided here is based on the current understanding and available research .

属性

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGYXWXQEYLHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450340 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198896-12-7 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 5-Fluoroimidazo[1,2-a]pyridine in the study?

A1: The research highlights the susceptibility of 5-Fluoroimidazo[1,2-a]pyridine to nucleophilic aromatic substitution, specifically at the fluorine atom. This reactivity allows for the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives []. The study discovered that using tert-butanol as a solvent instead of methanol minimized unwanted side reactions and improved the yield of these tetracyclic derivatives.

Q2: What synthetic challenges were addressed when working with 5-Fluoroimidazo[1,2-a]pyridine?

A2: The researchers encountered challenges related to competing intermolecular reactions when synthesizing the target compounds. Specifically, the use of methanol as a solvent led to undesired side products. To overcome this, the study employed tert-butanol, a less nucleophilic solvent, which successfully minimized these side reactions and enhanced the yield of the desired tetracyclic imidazo[1,2-a]pyridine derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

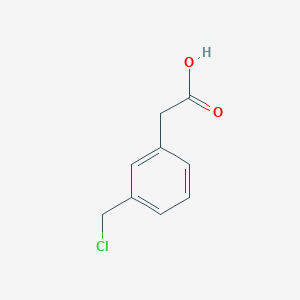

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)